Anti-Inflammatory Potency in Macrophages: Dibritannilactone B vs. In-Class Analogs
Dibritannilactone B exhibits a notably higher potency for inhibiting NO production in LPS-stimulated RAW264.7 macrophages (IC50 = 5.73 μM) compared to its closely related analogs Dibritannilactone C (IC50 = 49.44 μM) and Dibritannilactone D (IC50 = 25.08 μM) [1]. This represents an 8.6-fold and 4.4-fold increase in potency, respectively, under comparable assay conditions [2].
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC50 = 5.73 μM |
| Comparator Or Baseline | Dibritannilactone C (IC50 = 49.44 μM) and Dibritannilactone D (IC50 = 25.08 μM) |
| Quantified Difference | 8.6-fold more potent than Dibritannilactone C; 4.4-fold more potent than Dibritannilactone D |
| Conditions | LPS-stimulated mouse RAW264.7 macrophages, 48-hour incubation, Griess assay for NO |
Why This Matters
This significant potency advantage positions Dibritannilactone B as a superior lead candidate for anti-inflammatory studies, potentially reducing the required compound quantity and cost per experiment.
- [1] MedChemExpress. (n.d.). Dibritannilactone B (CAS 1829580-18-8). Product Datasheet. View Source
- [2] Chen, C., & Feng, Z. (2023). Sesquiterpenoids from the sunflower family as potential anti-inflammatory agents. [Review]. View Source
